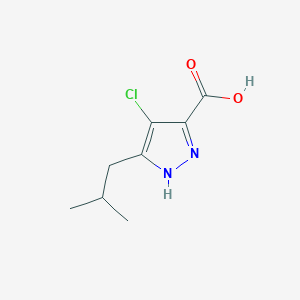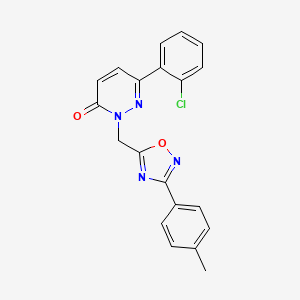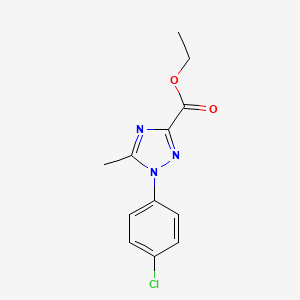
Chembl4548210
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves understanding the chemical reactions used to create the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Applications De Recherche Scientifique
ChEMBL Database Overview
ChEMBL is a large-scale bioactivity database designed to support drug discovery. It curates and stores standardized bioactivity, molecule, target, and drug data extracted from various sources, including primary medicinal chemistry literature. The database facilitates a wide range of chemical biology and drug discovery research problems by providing access to data on binding, functional, and ADMET properties for a multitude of drug-like bioactive compounds. This data is meticulously abstracted from the primary literature and further curated and standardized to ensure its quality and utility across diverse research needs (Gaulton et al., 2011).
Expansion and Features
Over the years, ChEMBL has seen significant enhancements in its content and functionality. The addition of new data sources, including neglected disease screening, crop protection data, drug metabolism, and bioactivity data from patents, has broadened its applicability. The database now offers improved data annotation using ontologies, inclusion of clinical candidate targets and indications, metabolic pathways for drugs, and structural alert calculations. These features make ChEMBL an invaluable resource for identifying chemical scaffolds active against specific targets or endpoints, unraveling potential targets of phenotypic assays, and investigating safety liabilities (Gaulton et al., 2016).
Access and Utilities
ChEMBL's web services streamline access to drug discovery data, exposing significantly more data from the underlying database and introducing new functionalities. These services, along with a utility service providing RESTful access to cheminformatics methods, support the construction of applications and data processing workflows relevant to drug discovery and chemical biology. This programmable access facilitates the integration of ChEMBL data into various research tools and environments, enhancing the research workflow in drug discovery (Davies et al., 2015).
Data Deposition and Interface Improvements
Recent updates to ChEMBL include a new data deposition system allowing for the updating of datasets and deposition of supplementary data. A redesigned web interface offers enhanced search and filtering capabilities, improving the user experience in accessing and utilizing the vast amount of data stored within ChEMBL for drug discovery research (Mendez et al., 2018).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O4/c1-32-16-9-7-15(8-10-16)18-13-19-22-26-29(23(31)27(22)11-12-28(19)25-18)14-21(30)24-17-5-3-4-6-20(17)33-2/h3-13H,14H2,1-2H3,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDFIXMZAJLSRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=CC=CC=C5OC)C3=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 45500289 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2733964.png)


![2-(benzylsulfanyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2733969.png)
![7-(indoline-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2733972.png)
![[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2733974.png)